Betaxolol Hydrochloride

Description

BETAXOLOL HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and has 3 approved indications.

See also: Betaxolol (has active moiety); Betaxolol hydrochloride; pilocarpine hydrochloride (component of).

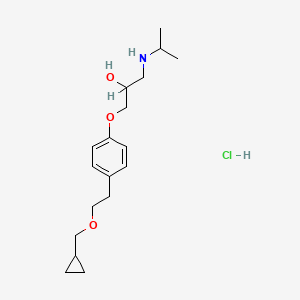

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDPSNLJFOQTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63659-18-7 (Parent) | |

| Record name | Betaxolol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30979876 | |

| Record name | 1-(Isopropylamino)-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30979876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63659-19-8, 72424-72-7 | |

| Record name | Betaxolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63659-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betaxolol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072424727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betaxolol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Isopropylamino)-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30979876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAXOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X97D2XT0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Betaxolol Hydrochloride for Hypertension Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of betaxolol hydrochloride, a cardioselective beta-1 adrenergic receptor antagonist, for hypertension research. It delves into its mechanism of action, experimental protocols for its evaluation, and key quantitative data from clinical studies.

Core Concepts: Mechanism of Action and Pharmacokinetics

Betaxolol is a competitive and selective beta-1 adrenergic receptor blocker with no partial agonist (intrinsic sympathomimetic) activity and minimal membrane-stabilizing (local anesthetic) activity.[1][2] Its primary mechanism of action in hypertension involves the blockade of beta-1 receptors in the heart and kidneys.[3]

In the heart , this blockade leads to:

-

Reduced Heart Rate (Negative Chronotropy): By blocking the effects of catecholamines (norepinephrine and epinephrine) on the sinoatrial node.

-

Decreased Myocardial Contractility (Negative Inotropy): Resulting in reduced cardiac output.

-

Lowered Blood Pressure: The combination of reduced heart rate and cardiac output contributes to its antihypertensive effect.[3]

In the kidneys , betaxolol's blockade of beta-1 receptors in the juxtaglomerular apparatus inhibits the release of renin.[3] This, in turn, suppresses the renin-angiotensin-aldosterone system (RAAS), leading to decreased angiotensin II production and subsequent vasodilation and reduced aldosterone secretion.

Betaxolol is well-absorbed orally with high bioavailability (approximately 89%) and a long elimination half-life of 14-22 hours, which allows for once-daily dosing.[1]

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative findings from various clinical trials investigating the efficacy of betaxolol hydrochloride in the management of hypertension.

Table 1: Dose-Dependent Effects of Betaxolol on Blood Pressure and Heart Rate

| Dose | Change in Supine Systolic BP (mmHg) | Change in Supine Diastolic BP (mmHg) | Change in Heart Rate (beats/min) | Reference |

| 5 mg/day | - | Significant decrease | Significant decrease | [4] |

| 10 mg/day | - | Significant decrease | Significant decrease | [4] |

| 20 mg/day | Decrease significantly greater than 5mg dose | Decrease significantly greater than 5mg dose | Significant decrease | [4] |

Table 2: Comparative Efficacy of Betaxolol

| Treatment | Change in Supine Systolic BP (mmHg) | Change in Supine Diastolic BP (mmHg) | Notes | Reference |

| Betaxolol (20 mg/day) | -10 | -11 | As effective as chlorthalidone. | [5] |

| Chlorthalidone (25 mg/day) | -16 | -12 | - | [5] |

| Betaxolol + Chlorthalidone | Further decrease of -14 (betaxolol first) / -13 (chlorthalidone first) | Further decrease of -7 (betaxolol first) / -8 (chlorthalidone first) | Additive antihypertensive effect. | [5] |

| Betaxolol (20 mg/day) | ~15 | ~15 | As effective as atenolol and moderate doses of propranolol. | [1] |

Table 3: Pharmacokinetic Properties of Betaxolol

| Parameter | Value | Reference |

| Bioavailability | 89% | [1] |

| Elimination Half-Life | 14-22 hours | [1] |

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of betaxolol hydrochloride.

Determination of Beta-1 Adrenergic Receptor Selectivity: Radioligand Binding Assay

This protocol describes a competitive receptor binding assay to determine the selectivity of betaxolol for beta-1 versus beta-2 adrenergic receptors.[6]

Materials:

-

Test compound (Betaxolol hydrochloride)

-

Radiolabeled beta-adrenergic antagonist (e.g., [3H]dihydroalprenolol - DHA)

-

Beta-1 receptor membranes (e.g., from turkey erythrocytes)

-

Beta-2 receptor membranes (e.g., from rat erythrocytes)

-

Incubation buffer

-

Whatman GF/B filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Isolate membranes rich in beta-1 and beta-2 adrenergic receptors from appropriate tissues.

-

Incubation: In a series of tubes, incubate serial dilutions of betaxolol with either beta-1 or beta-2 receptor membranes and a fixed concentration of [3H]DHA for 1 hour at room temperature to reach equilibrium.

-

Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through Whatman GF/B filters.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of bound [3H]DHA is inversely proportional to the concentration of betaxolol. The inhibition constant (Ki) for each receptor subtype is calculated to determine the selectivity.

Assessment of Antihypertensive Efficacy: 24-Hour Ambulatory Blood Pressure Monitoring (ABPM)

This protocol details the use of ABPM to assess the 24-hour efficacy of betaxolol.

Procedure:

-

Patient Selection: Recruit patients with newly diagnosed hypertension.

-

Baseline Measurement: Perform a baseline 24-hour ABPM recording before initiating treatment. The device is programmed to measure blood pressure at regular intervals (e.g., every 15-30 minutes during the day and every 30-60 minutes at night).

-

Treatment: Administer betaxolol hydrochloride once daily for a specified period (e.g., 3 months).

-

Follow-up Measurement: Repeat the 24-hour ABPM recording at the end of the treatment period.

-

Data Analysis: Analyze the data to determine the mean 24-hour, daytime, and nighttime blood pressure and heart rate before and after treatment. Calculate the smoothness index (SI) to quantify the homogeneity of the blood pressure reduction over the 24-hour period. The SI is the ratio of the average of the hourly blood pressure changes to its standard deviation.

Evaluation of Autonomic Function: Heart Rate Variability (HRV) Analysis

This protocol describes the assessment of HRV to evaluate the effect of betaxolol on cardiac autonomic function.

Procedure:

-

Patient Population: Hypertensive patients.

-

Baseline Testing: Perform a symptom-limited treadmill exercise test and record a continuous electrocardiogram (ECG).

-

Treatment: Administer betaxolol hydrochloride daily for a specified duration (e.g., 3 weeks).

-

Follow-up Testing: Repeat the exercise treadmill test with ECG recording.

-

HRV Analysis: Analyze the ECG recordings to determine frequency-domain HRV parameters using specialized software. The key parameters are:

-

High Frequency (HF) power (0.15-0.40 Hz): An indicator of parasympathetic (vagal) activity.

-

Low Frequency (LF) power (0.04-0.15 Hz): An indicator of both sympathetic and parasympathetic activity.

-

Measurement of Renin-Angiotensin-Aldosterone System (RAAS) Activity

3.4.1. Plasma Renin Activity (PRA) Radioimmunoassay

This protocol quantifies the rate of angiotensin I generation from endogenous substrate.[7][8]

Procedure:

-

Blood Collection: Collect blood in pre-chilled tubes containing EDTA.

-

Plasma Separation: Centrifuge the blood at low temperature to separate the plasma.

-

Incubation: Incubate the plasma at 37°C and pH 5.7 in the presence of angiotensinase and converting enzyme inhibitors (e.g., EDTA, neomycin, DFP or PMSF). This allows renin to act on angiotensinogen to produce angiotensin I. A control sample is kept at 4°C to measure endogenous angiotensin I.

-

Radioimmunoassay: Quantify the generated angiotensin I using a specific radioimmunoassay kit.

-

Calculation: Calculate the plasma renin activity as the amount of angiotensin I generated per unit of time (e.g., ng/mL/hour).

3.4.2. Aldosterone Radioimmunoassay

This protocol measures the concentration of aldosterone in plasma.[9]

Procedure:

-

Plasma Extraction: Extract aldosterone from the plasma sample using an organic solvent.

-

Radioimmunoassay: Perform a radioimmunoassay using a specific anti-aldosterone antibody and a radiolabeled aldosterone tracer (e.g., [125I]-aldosterone).

-

Separation and Counting: Separate the antibody-bound aldosterone from the free fraction and measure the radioactivity.

-

Quantification: Determine the aldosterone concentration by comparing the results to a standard curve.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Betaxolol Hydrochloride

The following diagram illustrates the primary signaling pathway affected by betaxolol.

Caption: Betaxolol blocks catecholamine binding to the Beta-1 adrenergic receptor.

Experimental Workflow: Clinical Trial for Antihypertensive Efficacy

The following diagram outlines a typical workflow for a clinical trial evaluating the antihypertensive efficacy of betaxolol.

References

- 1. Betaxolol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Beta blocker - Wikipedia [en.wikipedia.org]

- 4. Dose-dependent effects of betaxolol in hypertension: a double-blind, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the antihypertensive effects of betaxolol and chlorthalidone as monotherapy and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.mdedge.com [cdn.mdedge.com]

- 9. A simplified radioimmunoassay for plasma aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Betaxolol: A Technical Overview

Abstract

Betaxolol is a cardioselective beta-1 adrenergic receptor antagonist utilized in the management of hypertension and glaucoma. This technical guide provides a comprehensive overview of its discovery, development, and pharmacological profile. Key aspects covered include its chemical synthesis, mechanism of action, preclinical and clinical development, and key quantitative data from pivotal studies. Detailed experimental protocols and visualizations of signaling pathways and developmental workflows are also presented to offer a complete picture for researchers and drug development professionals.

Discovery and Synthesis

Betaxolol, chemically known as (RS)-1-{4-[2-(cyclopropylmethoxy)ethyl]-phenoxy}-3-(isopropylamino)propan-2-ol, was developed as part of a series of para-substituted phenoxypropanolamines with the aim of creating a cardioselective beta-blocker with a favorable pharmacokinetic profile.[1] The synthesis of betaxolol has been approached through various methods, with a common pathway involving the reaction of 4-(2-(cyclopropylmethoxy)ethyl)phenol with an epoxide, followed by amination.

General Synthesis Protocol

A common method for the synthesis of racemic betaxolol involves the following key steps:

-

Alkylation of p-hydroxyphenylethyl alcohol: The starting material, p-hydroxyphenylethyl alcohol, is reacted with a benzyl halide in the presence of a base and a phase transfer catalyst to protect the phenolic hydroxyl group.[2]

-

Allylation: The resulting 2-(4-benzyloxyphenyl)-ethanol is then condensed with an allyl halide.[2]

-

Cyclopropanation: The allyl group is converted to a cyclopropylmethyl group using a Simmons-Smith or similar reaction.[2]

-

Deprotection: The benzyl protecting group is removed via hydrogenation to yield 4-(2-cyclopropylmethoxyethyl)-phenol.[2][3]

-

Epoxidation and Amination: The phenol is then O-alkylated with epichlorohydrin, and the resulting epoxide is opened by reaction with isopropylamine to yield betaxolol.[2]

More recent and scalable industrial processes have been developed to improve yield and purity, eliminating the need for column chromatography and achieving an overall yield of 37% with a purity of 99.8%.[4] Furthermore, chemo-enzymatic methods have been developed for the synthesis of the enantiopure (S)-betaxolol, which is the more pharmacologically active isomer.[5][6]

Pharmacological Profile

Betaxolol is a competitive and selective beta-1 adrenergic receptor antagonist.[7] It exhibits no significant intrinsic sympathomimetic activity (ISA) or membrane-stabilizing (local anesthetic) activity.[8][9] Its cardioselectivity results in fewer systemic side effects, particularly respiratory effects, compared to non-selective beta-blockers.[10]

Mechanism of Action

Betaxolol's therapeutic effects stem from its blockade of beta-1 adrenergic receptors in cardiac and ocular tissues.

-

In Hypertension: By blocking beta-1 receptors in the heart, betaxolol reduces heart rate, myocardial contractility, and cardiac output, leading to a decrease in blood pressure.[7][11] It also inhibits the release of renin from the kidneys, which further contributes to its antihypertensive effect.[12]

-

In Glaucoma: When administered topically to the eye, betaxolol lowers intraocular pressure (IOP) by reducing the production of aqueous humor by the ciliary body.[12] The exact mechanism is believed to involve the inhibition of beta-adrenergic receptors in the ciliary epithelium, which in turn reduces the formation of cyclic AMP (cAMP) and subsequent aqueous humor secretion.[13]

Signaling Pathway

The blockade of beta-1 adrenergic receptors by betaxolol interferes with the canonical G-protein coupled receptor signaling cascade.

Pharmacokinetics

Betaxolol is well-absorbed orally with a bioavailability of approximately 90% and a long elimination half-life of 14-22 hours, allowing for once-daily dosing for hypertension.[1][8] It is primarily metabolized in the liver and excreted by the kidneys.[10]

| Parameter | Value | Reference |

| Bioavailability | ~90% | [1] |

| Protein Binding | ~50% | [10] |

| Half-life | 14-22 hours | [8] |

| Metabolism | Hepatic | [10] |

| Excretion | Renal | [10] |

Preclinical Development

Preclinical studies for betaxolol involved a range of in vitro and in vivo models to establish its pharmacological activity, selectivity, and safety.

In Vitro Studies

-

Receptor Binding Assays: The affinity of betaxolol for beta-1 and beta-2 adrenergic receptors was determined using radioligand binding assays in various tissues, such as bovine trachea and heart, and in recombinant cell lines expressing human beta receptors.[11][14][15] These studies confirmed its selectivity for the beta-1 receptor.[14][15]

-

Sodium Channel Interaction: Studies in rat cerebrocortical synaptosomes showed that betaxolol can interact directly with voltage-sensitive sodium channels, which may contribute to its neuroprotective effects observed in some glaucoma models.[16]

In Vivo Animal Models

-

Hypertension Models: The antihypertensive effects of betaxolol were likely evaluated in standard animal models of hypertension, such as spontaneously hypertensive rats (SHR).

-

Glaucoma Models: Various animal models have been used to induce ocular hypertension to test the efficacy of IOP-lowering drugs like betaxolol. These include:

Reproduction and teratology studies in rats and rabbits indicated some evidence of postimplantation loss at high doses, but betaxolol was not found to be teratogenic.[10][12]

Clinical Development

Betaxolol underwent extensive clinical trials to establish its safety and efficacy for the treatment of both hypertension (oral formulation) and glaucoma (ophthalmic formulation).

Development for Hypertension

Clinical trials for hypertension typically involved randomized, double-blind, placebo-controlled designs.

-

Dose-Ranging Studies: Multicenter, double-blind, placebo-controlled trials were conducted to determine the optimal dose-response relationship for betaxolol in patients with mild-to-moderate hypertension. Doses of 5, 10, 20, and 40 mg once daily were evaluated.[1][18]

-

Comparative Studies: Betaxolol was compared to other beta-blockers, such as propranolol, demonstrating comparable efficacy in reducing blood pressure but with a better side-effect profile, particularly concerning CNS effects.[9]

| Study | Design | Treatment Groups | Key Findings | Reference |

| Dose-Ranging Study | Double-blind, placebo-controlled | Betaxolol 5, 10, 20 mg/day; Placebo | All doses significantly reduced supine diastolic BP vs. placebo. Dose-dependent response observed. | [18] |

| Dose-Comparison Study | Double-blind, cross-over | Betaxolol 20 mg, 40 mg; Placebo | Both 20 mg and 40 mg doses were effective in reducing DBP. 20 mg was deemed adequate for most patients. | [1] |

| Comparative Study | Double-blind, multicenter | Betaxolol 20 mg/day vs. Atenolol and Propranolol | Betaxolol was as effective as atenolol and moderate doses of propranolol in reducing blood pressure. | [9] |

Development for Glaucoma

The development of ophthalmic betaxolol focused on its ability to lower IOP in patients with chronic open-angle glaucoma and ocular hypertension.

-

Efficacy and Safety Studies: Clinical trials demonstrated that 0.5% betaxolol solution reduces mean IOP by 13% to 30% from baseline, an effect comparable to timolol.[12][19]

-

Studies in Patients with Reactive Airway Disease: To highlight its cardioselectivity, studies were conducted in glaucoma patients with coexisting reactive airway disease. These studies showed that, unlike non-selective beta-blockers like timolol, betaxolol had no significant adverse effects on pulmonary function.[12][20]

-

Pediatric Studies: The safety and efficacy of betaxolol hydrochloride ophthalmic suspension 0.25% were evaluated in children under 6 years of age, showing statistically significant mean reductions in IOP.[21][22]

| Study | Design | Treatment Groups | Key Findings | Reference |

| Pediatric Glaucoma Trial | Randomized, double-masked | Betaxolol 0.25% BID, Timolol GFS 0.25% QD, Timolol GFS 0.5% QD | Betaxolol produced statistically significant mean reductions in IOP in subjects under 6 years old. | [21] |

| Glaucoma with Reactive Airway Disease | Randomized, double-masked, crossover | Betaxolol 0.5% vs. Placebo | Betaxolol significantly reduced IOP without affecting pulmonary function (FEV1 and FVC) after histamine provocation. | [20] |

| Long-term Efficacy Study | Clinical Observation | Betaxolol Hydrochloride Ophthalmic Solution | The IOP lowering effect was well-maintained for up to three years. | [12] |

Experimental Protocol Example: Histamine Provocation Test

This test was crucial in demonstrating the pulmonary safety of betaxolol.

-

Patient Selection: Patients with open-angle glaucoma and coexisting obstructive airway disease were recruited. Eligibility was confirmed by demonstrating a 15-20% reduction in Forced Expiratory Volume in one second (FEV1) following a baseline histamine challenge.[20]

-

Study Design: A randomized, double-masked, crossover trial comparing 0.5% betaxolol ophthalmic solution to placebo.[20]

-

Procedure:

-

After a washout period, baseline IOP and pulmonary function (FEV1, Forced Vital Capacity - FVC) were measured.[20]

-

One drop of the test medication (betaxolol or placebo) was instilled in both eyes.[20]

-

90 minutes post-instillation, tonometry and pulmonary function tests were repeated.[20]

-

Patients then underwent a histamine provocation test, inhaling increasing concentrations of histamine vapor until FEV1 was reduced by 15-20%.[20][23]

-

-

Endpoint: The primary endpoint was the concentration of histamine required to cause the target reduction in FEV1. No statistically significant difference between the betaxolol and placebo groups demonstrated the lack of a pulmonary beta-blocking effect for betaxolol.[20]

Regulatory Approval and Post-Marketing

The development of betaxolol culminated in its approval for clinical use. The timeline of its development can be visualized as a logical progression from initial research to clinical application.

Conclusion

The development of betaxolol represents a successful example of rational drug design, resulting in a cardioselective beta-blocker with a distinct safety and efficacy profile. Its journey from chemical synthesis to widespread clinical use in both systemic and ophthalmic indications highlights a rigorous process of preclinical and clinical evaluation. The detailed understanding of its pharmacology and the data from well-controlled clinical trials have solidified its role as a valuable therapeutic agent for hypertension and glaucoma.

Visualization of a Clinical Trial Workflow

References

- 1. Comparison of two doses of betaxolol and placebo in hypertension: a randomized, double-blind cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BETAXOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. US20060004109A1 - Process for preparation of s-(-)-betaxolol and salts thereof - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol [mdpi.com]

- 6. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]

- 7. Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Betaxolol: a new long-acting beta 1-selective adrenergic blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Betaxolol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Betaxolol: Package Insert / Prescribing Information [drugs.com]

- 13. Critical Evaluation of Multifunctional Betaxolol Hydrochloride Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The affinity of betaxolol, a beta 1-adrenoceptor-selective blocking agent, for beta-adrenoceptors in the bovine trachea and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The affinity of betaxolol, a beta 1-adrenoceptor-selective blocking agent, for beta-adrenoceptors in the bovine trachea and heart - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Betaxolol, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Animal Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dose-dependent effects of betaxolol in hypertension: a double-blind, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ocular betaxolol. A review of its pharmacological properties, and therapeutic efficacy in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [Treatment with betaxolol and placebo eyedrops in patients with glaucoma and reactive airway diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Betaxolol hydrochloride ophthalmic suspension 0.25% and timolol gel-forming solution 0.25% and 0.5% in pediatric glaucoma: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. fda.gov [fda.gov]

- 23. Histamine provocation test | UZ Leuven [uzleuven.be]

The Interplay of Lipophilicity and Corneal Penetration of Betaxolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaxolol, a selective β1-adrenergic receptor antagonist, is a cornerstone in the management of glaucoma and ocular hypertension.[1][2] Its therapeutic efficacy is intrinsically linked to its ability to penetrate the cornea and reach its target receptors in the ciliary body, thereby reducing aqueous humor production.[3][4] A critical physicochemical property governing this penetration is lipophilicity. This technical guide provides an in-depth analysis of the relationship between betaxolol's lipophilicity and its corneal permeation, supported by quantitative data, detailed experimental protocols, and conceptual diagrams.

The cornea presents a formidable multi-layered barrier to drug absorption. It is composed of a lipophilic epithelium, a hydrophilic stroma, and a less significant endothelial barrier.[5] For a drug to efficiently traverse the cornea, it must possess a balance of lipophilic and hydrophilic characteristics. Highly lipophilic compounds can readily pass through the epithelium but may be impeded by the aqueous stroma, while hydrophilic drugs face significant resistance at the epithelial layer.[5] Betaxolol's moderate lipophilicity is a key factor in its successful ocular bioavailability.[1][2]

Quantitative Data on Betaxolol's Physicochemical Properties and Corneal Penetration

The following tables summarize key quantitative parameters related to betaxolol's lipophilicity and its ability to penetrate the cornea.

Table 1: Physicochemical Properties of Betaxolol

| Parameter | Value | Reference(s) |

| Log P (n-octanol/water) | 2.4 - 2.81 | [6][7] |

| Log D (pH 7.4) | 1.62 | [8] |

| pKa | 9.21 - 9.4 | [7] |

| Molecular Weight | 307.43 g/mol | [6] |

Table 2: Corneal Permeability and Bioavailability of Betaxolol

| Parameter | Species | Value | Reference(s) |

| Apparent Permeability Coefficient (Papp) | Rabbit | 3.8 - 4.3% (Ocular Bioavailability) | [9] |

| Permeability Coefficient (Intact Cornea) | Rabbit | Varies with lipophilicity (sigmoidal relationship for beta-blockers) | [5][10] |

| Stromal Permeability Coefficient (for lipophilic beta-blockers) | Rabbit | ~3.4 x 10⁻⁵ cm/sec | [5] |

Experimental Protocols

The assessment of corneal penetration of drugs like betaxolol involves a variety of in vitro, ex vivo, and in vivo models.

Determination of n-Octanol/Water Partition Coefficient (Log P)

The lipophilicity of a drug is experimentally determined by measuring its partition coefficient between n-octanol and water, two immiscible liquids.

Methodology:

-

A solution of betaxolol is prepared in either n-octanol or water.

-

Equal volumes of the betaxolol solution and the other solvent (water or n-octanol, respectively) are added to a separation funnel.

-

The mixture is shaken vigorously for a set period to allow for the partitioning of betaxolol between the two phases.

-

The funnel is allowed to stand until the two phases have completely separated.

-

The concentration of betaxolol in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[10]

-

The partition coefficient (P) is calculated as the ratio of the concentration of betaxolol in the n-octanol phase to its concentration in the aqueous phase.

-

Log P is the logarithm of this value.

Ex Vivo Corneal Permeability Studies using Excised Corneas

Excised animal corneas, typically from rabbits, are frequently used to study drug permeability in a controlled laboratory setting.[5][11]

Methodology:

-

Rabbit eyes are enucleated, and the corneas are carefully excised.

-

The cornea is mounted in a specialized diffusion chamber, such as a modified Ussing chamber, which separates the chamber into two compartments: a donor compartment (representing the tear film) and a receptor compartment (representing the aqueous humor).[10]

-

The donor compartment is filled with a solution containing a known concentration of betaxolol.

-

The receptor compartment is filled with a buffer solution.

-

The system is maintained at a physiological temperature (e.g., 37°C).

-

Samples are withdrawn from the receptor compartment at regular intervals and analyzed for betaxolol concentration using HPLC.[10]

-

The permeability coefficient (P) is calculated from the steady-state flux of the drug across the cornea.

To assess the resistance of individual corneal layers, this method can be adapted by removing the epithelium and/or endothelium.[5]

In Vitro Corneal Models

Cell culture models that mimic the corneal barrier are increasingly used as alternatives to animal tissues.[12][13][14] These models often utilize immortalized human corneal epithelial cells (HCE-T) grown on permeable supports.[15]

Methodology:

-

HCE-T cells are seeded onto a microporous membrane of a cell culture insert.

-

The cells are cultured until they form a confluent and differentiated multilayer, exhibiting tight junctions that create a barrier.[15]

-

The cell culture insert is placed in a well of a culture plate, separating the apical (donor) and basolateral (receptor) compartments.

-

A solution of betaxolol is added to the apical compartment.

-

Samples are taken from the basolateral compartment over time to determine the amount of betaxolol that has permeated the cell layer.

-

The apparent permeability coefficient (Papp) is calculated.

Visualizations: Diagrams and Workflows

Conceptual Model of Corneal Drug Penetration

The cornea's structure dictates the pathway for drug absorption. The following diagram illustrates the "hydrophilic-lipophilic-hydrophilic" nature of the cornea and how a drug's properties influence its passage.

Caption: The multi-layered structure of the cornea presents sequential barriers to drug penetration.

Experimental Workflow for Ex Vivo Corneal Permeability Assay

This diagram outlines the key steps involved in assessing the corneal permeability of betaxolol using an excised rabbit cornea.

Caption: Workflow for determining corneal permeability using an ex vivo model.

Mechanism of Action: Betaxolol's Effect on Aqueous Humor Production

Betaxolol exerts its therapeutic effect by blocking β1-adrenergic receptors in the ciliary epithelium, which leads to a reduction in aqueous humor production. This signaling pathway is depicted below.

Caption: Betaxolol blocks the β1-adrenergic receptor, inhibiting the cAMP pathway and reducing aqueous humor production.[3]

Conclusion

The effective corneal penetration of betaxolol is a direct consequence of its optimized lipophilicity, which allows it to navigate the complex barrier of the cornea. Understanding the quantitative relationships between its physicochemical properties and permeability is crucial for the development of new and improved ophthalmic drug delivery systems. The experimental models and conceptual frameworks presented in this guide provide a foundation for further research in this area, with the ultimate goal of enhancing therapeutic outcomes for patients with glaucoma and ocular hypertension.

References

- 1. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ocular betaxolol. A review of its pharmacological properties, and therapeutic efficacy in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Critical Evaluation of Multifunctional Betaxolol Hydrochloride Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Corneal penetration behavior of beta-blocking agents II: Assessment of barrier contributions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Betaxolol - Wikipedia [en.wikipedia.org]

- 7. Betaxolol | C18H29NO3 | CID 2369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Lipophilicity influence on conjunctival drug penetration in the pigmented rabbit: a comparison with corneal penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Corneal penetration behavior of beta-blocking agents I: Physiochemical factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Role of In Vitro Models for Development of Ophthalmic Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro and ex vivo corneal penetration and absorption models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Introducing an Efficient In Vitro Cornea Mimetic Model for Testing Drug Permeability [mdpi.com]

The Role of Betaxolol in Aqueous Humor Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological role of betaxolol in the regulation of aqueous humor dynamics. Betaxolol, a cardioselective β1-adrenergic receptor antagonist, is a key therapeutic agent in the management of glaucoma and ocular hypertension. Its primary mechanism of action involves the modulation of aqueous humor production, thereby lowering intraocular pressure (IOP). This guide will detail its mechanism of action, present quantitative data from clinical studies, outline experimental protocols for assessing its effects, and provide visual representations of its signaling pathway and experimental workflows.

Mechanism of Action

Betaxolol exerts its ocular hypotensive effect primarily by reducing the rate of aqueous humor formation by the ciliary body.[1][2][3] The ciliary epithelium is responsible for secreting aqueous humor, a process influenced by adrenergic innervation. Betaxolol, as a selective β1-adrenergic antagonist, blocks the binding of catecholamines (e.g., epinephrine and norepinephrine) to β1-adrenergic receptors on the ciliary epithelium.[4][5]

This receptor blockade leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4][6] The resulting decrease in intracellular cAMP levels reduces the activity of protein kinase A (PKA). PKA is involved in the phosphorylation and activation of various ion transport channels that are critical for aqueous humor secretion. By downregulating this signaling cascade, betaxolol effectively "turns down the tap," decreasing the production of aqueous humor and consequently lowering intraocular pressure.[1]

Unlike some other anti-glaucoma medications, betaxolol has not been shown to have a clinically significant direct effect on increasing the outflow of aqueous humor through the trabecular meshwork or the uveoscleral pathway.[1]

Quantitative Effects of Betaxolol on Aqueous Humor Dynamics

Numerous clinical studies have quantified the efficacy of betaxolol in lowering IOP and reducing aqueous humor flow. The following tables summarize key findings from various clinical trials.

Table 1: Effect of Betaxolol on Intraocular Pressure (IOP)

| Study | Drug/Concentration | Baseline IOP (mmHg) | IOP Reduction | Duration of Treatment |

| Feghali & Kaufman (1985) | 0.25% Betaxolol | Not specified | 3.8 ± 5 mmHg | 6 weeks |

| Feghali & Kaufman (1985) | Placebo | Not specified | -0.4 ± 2.4 mmHg (increase) | 6 weeks |

| Allen et al. (1988) | 0.5% Betaxolol | ~25 mmHg | 3.7 mmHg | 3 months |

| Brimonidine Outcomes Study Group II | 0.25% Betaxolol Suspension | Not specified | 3.8 mmHg | 4 months |

| Unnamed Clinical Trial[1] | 0.5% Betaxolol | 23.9 ± 3.8 mmHg | 8.4 ± 3.2 mmHg (max fall) | Single instillation |

| Unnamed Clinical Trial[1] | 0.5% Betaxolol | 23.9 ± 3.8 mmHg | 3.9 ± 2.6 mmHg | 12 weeks |

Table 2: Effect of Betaxolol on Aqueous Humor Flow

| Study | Drug/Concentration | Aqueous Flow Reduction |

| Unnamed Study[7] | Betaxolol | 23.8% |

| Brubaker et al. (2000)[8] | Betaxolol-Brinzolamide Combination | 39% to 44% |

Experimental Protocols

The assessment of betaxolol's impact on aqueous humor dynamics relies on specialized ophthalmological techniques. The following are detailed methodologies for two key experimental procedures.

Fluorophotometry for Aqueous Humor Flow Measurement

Fluorophotometry is a non-invasive method used to determine the rate of aqueous humor flow.

Protocol:

-

Subject Preparation: The subject is comfortably positioned, and a topical anesthetic (e.g., 0.5% proparacaine) is instilled in the eye to be measured.

-

Fluorescein Instillation: A precise micro-volume (e.g., 2 μL) of a sterile, high-purity fluorescein solution (e.g., 1%) is applied to the superior bulbar conjunctiva or cornea.

-

Dye Equilibration: The subject is instructed to blink normally for a set period (e.g., 10 minutes) to allow the fluorescein to distribute evenly within the tear film and subsequently penetrate the cornea into the anterior chamber.

-

Baseline Measurement: A scanning ocular fluorophotometer is used to measure the initial concentration of fluorescein in the anterior chamber. The instrument directs a blue excitation light into the eye and measures the emitted green fluorescent light.

-

Serial Measurements: Subsequent measurements of fluorescein concentration in the anterior chamber are taken at regular intervals (e.g., every 30-60 minutes) for several hours.

-

Data Analysis: The rate of decrease in fluorescein concentration over time is calculated. This clearance rate is directly proportional to the rate of aqueous humor flow.

Tonography for Outflow Facility Measurement

Tonography is a non-invasive clinical test that measures the facility of aqueous humor outflow through the trabecular meshwork.

Protocol:

-

Subject Preparation: The subject is placed in a supine position, and a topical anesthetic is applied to the cornea.

-

Tonometer Placement: A calibrated and weighted electronic indentation tonometer (e.g., Schiøtz) or a pneumatonometer is gently placed on the center of the cornea. The weight of the tonometer probe artificially increases the intraocular pressure.

-

Pressure Recording: The intraocular pressure is continuously recorded for a standardized duration, typically 4 minutes. The elevated pressure drives aqueous humor out of the eye at an increased rate, leading to a gradual decline in the recorded IOP.

-

Data Acquisition: The IOP readings are plotted over time, creating a tonographic tracing.

-

Calculation of Outflow Facility: The change in intraocular volume for a given change in pressure is calculated using established formulas and nomograms that account for ocular rigidity. The outflow facility (C) is expressed in microliters per minute per millimeter of mercury (μL/min/mmHg).

Visualizations

Signaling Pathway of Betaxolol in the Ciliary Epithelium

Caption: Signaling pathway of betaxolol in the ciliary epithelium.

Experimental Workflow for Assessing Betaxolol's Effect on Aqueous Humor Dynamics

Caption: Experimental workflow for assessing betaxolol's effect.

References

- 1. Betaxolol eye drops. A clinical trial of safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Results of the betaxolol versus placebo treatment trial in ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Levobunolol and betaxolol. A double-masked controlled comparison of efficacy and safety in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Objective Grading of Tonography Tracings for the Measurement of Outflow Facility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aqueous humour concentration and the intraocular pressure-lowering effect of topical betaxolol before cataract surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Concentrations and antagonist activity of topically applied betaxolol in aqueous humour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Aqueous humor flow measured by fluorophotometry. A comparative study of the effect of various beta-blocker eyedrops in patients with ocular hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of the efficacy of betaxolol-brinzolamide and timolol-dorzolamide as suppressors of aqueous humor flow in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Betaxolol Hydrochloride with Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between betaxolol hydrochloride and voltage-gated sodium channels. Betaxolol, a selective β1-adrenergic receptor antagonist, is primarily used in the management of glaucoma and hypertension.[1][2][3] However, emerging evidence reveals a direct interaction with voltage-gated sodium channels, suggesting a broader mechanism of action that may contribute to its neuroprotective effects.[1][4][5] This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Data Summary: Inhibition of Sodium Channel Activity

Betaxolol hydrochloride has been shown to inhibit the function of voltage-gated sodium channels in neuronal preparations. The following table summarizes the key quantitative data from studies on rat cortical synaptosomes, providing a comparative view with other β-adrenoceptor antagonists.[4][5]

| Compound | Inhibition of [³H]-BTX-B Binding (IC50 in µM) | Inhibition of Veratridine-Stimulated Na⁺ Influx (IC50 in µM) |

| Betaxolol | 9.8 | 28.3 |

| Levobetaxolol | ~9.8 | Not Reported |

| Propranolol | Lower than Betaxolol | Not Reported |

| Levobunolol | Higher than Betaxolol | Less effective than Betaxolol |

| Carteolol | Higher than Betaxolol | Less effective than Betaxolol |

| Timolol | Higher than Betaxolol | Less effective than Betaxolol |

| Atenolol | Higher than Betaxolol | Less effective than Betaxolol |

Data sourced from Chidlow et al., 2000.[4][5]

Mechanism of Interaction: Allosteric Modulation of Neurotoxin Site 2

Betaxolol's interaction with voltage-gated sodium channels is not through direct pore blockage but via an indirect, allosteric mechanism.[4] Studies have demonstrated that betaxolol does not compete with saxitoxin for binding at neurotoxin site 1, which is located within the ion conduction pore.[4] Instead, it interacts with neurotoxin site 2, a site known to bind lipid-soluble toxins like batrachotoxin (BTX) and veratridine, which stabilize the open state of the channel.[4][6]

Betaxolol's binding to a site coupled to neurotoxin site 2 is competitive in nature, as evidenced by an increase in the dissociation constant (KD) of [³H]-BTX-B binding without affecting the maximum binding capacity (Bmax).[4][5] This suggests that betaxolol binds to a distinct, hydrophobic site that allosterically modulates the conformation of neurotoxin site 2, thereby inhibiting the channel's activity.[4] This interaction is not stereoselective, as both racemic betaxolol and its l-isomer, levobetaxolol, exhibit similar potencies.[4][5]

Experimental Protocols

The following sections detail the methodologies employed to elucidate the interaction between betaxolol and voltage-gated sodium channels.

[³H]-Batrachotoxin-A 20-α-benzoate ([³H]-BTX-B) Binding Assay

This radioligand binding assay is used to assess the affinity of compounds for neurotoxin site 2 on the voltage-gated sodium channel.

Methodology:

-

Synaptosome Preparation: Cerebral cortices from Wistar rats are homogenized in a sucrose solution and centrifuged to isolate synaptosomes, which are resealed nerve terminals rich in ion channels.

-

Incubation: Synaptosomes are incubated in a buffer containing [³H]-BTX-B, a radioactive ligand for site 2, and varying concentrations of betaxolol or other test compounds. The incubation is typically carried out at 37°C for a specified duration (e.g., 60 minutes).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound [³H]-BTX-B, is measured using liquid scintillation spectrometry.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., veratridine). Specific binding is calculated by subtracting non-specific from total binding. IC50 values are then determined by non-linear regression analysis of the concentration-response curves.

Veratridine-Stimulated Na⁺ Influx Assay

This functional assay measures the inhibitory effect of betaxolol on sodium ion influx through voltage-gated sodium channels.

Methodology:

-

Synaptosome Preparation: As described in the binding assay, synaptosomes are prepared from rat cerebral cortices.

-

Pre-incubation: The synaptosomes are pre-incubated with varying concentrations of betaxolol or other test compounds.

-

Stimulation: Na⁺ influx is initiated by adding veratridine, an activator of sodium channels that binds to neurotoxin site 2, along with radioactive ²²Na⁺.

-

Termination: The influx is stopped after a short period (e.g., 5 seconds) by rapid filtration and washing with a cold stop buffer.

-

Quantification: The amount of ²²Na⁺ taken up by the synaptosomes is quantified by gamma counting.

-

Data Analysis: The inhibition of veratridine-stimulated Na⁺ influx by the test compounds is calculated, and IC50 values are determined from the concentration-response curves.

Comparative Potency of β-Adrenoceptor Antagonists

The ability to interact with voltage-gated sodium channels is not uniform across all β-blockers.[4][7][8] Betaxolol demonstrates a significantly higher potency for inhibiting sodium channels compared to other β-blockers commonly used in glaucoma treatment, such as timolol, carteolol, and levobunolol.[4][5] However, its potency is less than that of propranolol, a non-selective β-blocker known for its membrane-stabilizing activity.[4][9] This difference in potency appears to correlate with the lipophilicity of the compounds, with more lipophilic β-blockers generally exhibiting a greater affinity for the sodium channel.[4]

Conclusion and Future Directions

Betaxolol hydrochloride, in addition to its primary β1-adrenergic antagonism, directly interacts with and inhibits voltage-gated sodium channels through an allosteric mechanism at a site coupled to neurotoxin site 2.[4][5] This activity is more potent than that of several other β-blockers used in glaucoma therapy.[4] This secondary mechanism may play a significant role in the observed neuroprotective effects of betaxolol in conditions like glaucoma, where neuronal excitotoxicity is a contributing factor.[4][5]

Further research is warranted to explore the interaction of betaxolol with specific subtypes of voltage-gated sodium channels, particularly those expressed in retinal ganglion cells. A deeper understanding of this interaction could pave the way for the development of novel therapeutic strategies that leverage this dual-action profile for enhanced neuroprotection in ophthalmic and neurological disorders.

References

- 1. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Betaxolol - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Betaxolol, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Betaxolol, a beta(1)-adrenoceptor antagonist, reduces Na(+) influx into cortical synaptosomes by direct interaction with Na(+) channels: comparison with other beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Insights into Cardiac and Brain Sodium Channels Modulation by Beta Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Beta blocker - Wikipedia [en.wikipedia.org]

Methodological & Application

In Vitro Analysis of Betaxolol Hydrochloride on Trabecular Meshwork Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaxolol hydrochloride is a selective β1-adrenergic receptor antagonist utilized in the management of glaucoma and ocular hypertension. Its primary mechanism of action is the reduction of aqueous humor production, which in turn lowers intraocular pressure (IOP).[1][2] While its effects on aqueous humor dynamics are well-documented, its direct impact on the trabecular meshwork (TM), the primary site of aqueous humor outflow resistance, is less characterized. The trabecular meshwork's cellularity, contractility, and extracellular matrix (ECM) composition are critical for maintaining normal aqueous outflow.[3][4] In vitro studies using cultured human trabecular meshwork (HTM) cells are pivotal in elucidating the direct pharmacological effects of ophthalmic drugs on this vital tissue.

These application notes provide detailed protocols for assessing the in vitro effects of betaxolol hydrochloride on trabecular meshwork cells, with a focus on cell viability and apoptosis. Furthermore, representative protocols for evaluating cell contractility and extracellular matrix protein expression are included to facilitate broader investigation into the cellular mechanisms of betaxolol on TM physiology.

Data Presentation

The following tables summarize the quantitative data on the pro-apoptotic effects of betaxolol hydrochloride, both with and without the preservative benzalkonium chloride (BAC), on a human trabecular meshwork cell line (HTM-5).[5]

Table 1: Effect of Betaxolol Hydrochloride and Benzalkonium Chloride on Apoptosis of Human Trabecular Meshwork Cells [5]

| Treatment Group | Dilution | Mean Percentage of Apoptotic Cells (Apo 2.7 Expression) | p-value vs. Control |

| Control (untreated) | - | 15.4% | - |

| Betaxolol with BAC (0.01%) | 1/10 | 36.8% | <0.005 |

| Preservative-free Betaxolol | 1/10 | 28.1% | <0.005 |

| Benzalkonium Chloride (0.01%) | 1/10 | 96.9% | <10⁻⁴ |

| Betaxolol with BAC (0.01%) | 1/100 | 24.9% | =0.04 |

| Preservative-free Betaxolol | 1/100 | No apoptotic activity | Not significant |

| Benzalkonium Chloride (0.01%) | 1/100 | 39.9% | <10⁻⁴ |

Data extracted from Hamard et al., 2002.[5]

Experimental Protocols

Protocol 1: Assessment of Apoptosis in Human Trabecular Meshwork Cells

This protocol is based on the methodology described by Hamard et al. (2002) to evaluate the pro-apoptotic effect of betaxolol hydrochloride on HTM cells.[5]

1. Cell Culture:

-

Culture a human immortalized trabecular cell line (e.g., HTM-5) in standard cell culture flasks using Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells upon reaching 80-90% confluency.

2. Treatment Preparation:

-

Prepare dilutions of the test articles in the cell culture medium. The test articles include:

- 0.5% Betaxolol hydrochloride ophthalmic solution with 0.01% benzalkonium chloride (BAC).

- 0.5% Preservative-free betaxolol hydrochloride ophthalmic solution.

- 0.01% Benzalkonium chloride solution.

-

Prepare 1/10 and 1/100 dilutions of each test article.

3. Cell Treatment:

-

Seed HTM cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and grow to a semi-confluent monolayer.

-

Replace the culture medium with the prepared dilutions of the test articles.

-

Incubate the cells with the treatments for 15 minutes.

-

After the incubation period, remove the treatment medium, wash the cells with phosphate-buffered saline (PBS), and add fresh, complete culture medium.

-

Return the cells to the incubator for a 24-hour recovery period.

4. Apoptosis Analysis by Flow Cytometry:

-

Harvest the cells by trypsinization and wash with PBS.

-

Stain the cells for an apoptotic marker, such as Apo 2.7, according to the manufacturer's instructions for the specific antibody.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

-

Include an untreated control group for comparison.

5. Confocal Microscopy (Optional):

-

For qualitative analysis, grow cells on coverslips and treat as described above.

-

After the recovery period, fix the cells, permeabilize, and stain with the apoptosis marker and a nuclear counterstain (e.g., DAPI).

-

Visualize the cells using a confocal microscope to observe morphological changes associated with apoptosis.

Protocol 2: Trabecular Meshwork Cell Contractility Assay (Representative Protocol)

This protocol provides a general method for assessing the effect of betaxolol on the contractility of HTM cells, a key function related to the regulation of aqueous humor outflow.

1. Preparation of Collagen Gels:

-

Prepare a collagen gel solution on ice by mixing type I rat tail collagen, 5x DMEM, and a neutralization solution.

-

Harvest HTM cells and resuspend them in serum-free DMEM at a concentration of 2-5 x 10^6 cells/mL.

-

Mix the cell suspension with the cold collagen gel solution.

2. Gel Polymerization and Treatment:

-

Pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate.

-

Incubate at 37°C for 1 hour to allow for collagen polymerization.

-

After polymerization, add 1.0 mL of culture medium containing various concentrations of preservative-free betaxolol hydrochloride to each well. Include a vehicle control.

3. Initiation and Measurement of Contraction:

-

Culture the gels for 48 hours.

-

To initiate contraction, gently detach the collagen gels from the sides of the wells using a sterile spatula.

-

At various time points (e.g., 0, 24, 48 hours) after detachment, capture images of the gels.

-

Measure the area of the gels using image analysis software.

-

Calculate the percentage of gel contraction relative to the initial area.

Protocol 3: Analysis of Extracellular Matrix Protein Expression (Representative Protocol)

This protocol outlines a general approach to investigate the influence of betaxolol on the expression of key extracellular matrix proteins in HTM cells.

1. Cell Culture and Treatment:

-

Culture HTM cells to near confluency in 6-well plates.

-

Treat the cells with various concentrations of preservative-free betaxolol hydrochloride in serum-free medium for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

2. Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).

3. Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against ECM proteins of interest (e.g., fibronectin, collagen IV, laminin) and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry and normalize to the loading control.

Visualizations

Caption: Experimental workflow for assessing betaxolol-induced apoptosis in trabecular meshwork cells.

Caption: Betaxolol's inhibition of the β1-adrenergic signaling pathway.

Caption: Workflow for the trabecular meshwork cell contractility assay.

References

- 1. Critical Evaluation of Multifunctional Betaxolol Hydrochloride Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ocular betaxolol. A review of its pharmacological properties, and therapeutic efficacy in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extracellular matrix in the trabecular meshwork: Intraocular pressure regulation and dysregulation in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extracellular Matrix in the Trabecular Meshwork - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Human trabecular cells and apoptosis: in vitro evaluation of the effect of betaxolol with or without preservative] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Betaxolol Hydrochloride in Glaucoma Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing various animal models to assess the efficacy of betaxolol hydrochloride in the context of glaucoma research. The included methodologies cover the induction of glaucomatous conditions, administration of betaxolol, and subsequent evaluation of its intraocular pressure (IOP)-lowering and neuroprotective effects.

Introduction

Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive degeneration of retinal ganglion cells (RGCs) and the optic nerve. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma.[1] Betaxolol hydrochloride is a cardioselective β1-adrenergic receptor antagonist that effectively lowers IOP by reducing the production of aqueous humor.[2] Beyond its hypotensive effects, preclinical studies have suggested that betaxolol possesses neuroprotective properties, potentially by blocking voltage-gated sodium and calcium channels in retinal neurons, thereby reducing excitotoxicity and ischemic damage.[3][4][5]

The selection of an appropriate animal model is crucial for the preclinical evaluation of anti-glaucoma therapies. This document outlines protocols for three commonly used models: the hypertonic saline-induced glaucoma model in rats, the steroid-induced glaucoma model in rabbits, and the laser-induced ocular hypertension model in non-human primates.

Animal Models and Glaucoma Induction Protocols

Rat Model of Hypertonic Saline-Induced Ocular Hypertension

This model creates a chronic elevation of IOP by inducing sclerosis of the aqueous humor outflow pathways.[6]

Experimental Protocol:

-

Animal Selection: Adult Brown Norway rats are commonly used for this model.[7][8]

-

Anesthesia: Anesthetize the rat using an intraperitoneal injection of a ketamine/xylazine cocktail.[9]

-

Surgical Preparation:

-

Microneedle Preparation and Insertion:

-

Hypertonic Saline Injection:

-

Post-operative Care:

-

Remove the microneedle and apply gentle pressure to the injection site to prevent bleeding.

-

Remove the plastic ring.

-

Apply a topical antibiotic ointment to the eye.

-

Monitor the animal until it has fully recovered from anesthesia.

-

-

IOP Monitoring:

-

Measure IOP using a tonometer (e.g., Tono-Pen) at baseline and at regular intervals post-injection. A significant rise in IOP is typically observed after approximately one week.[7]

-

Rabbit Model of Steroid-Induced Glaucoma

This model mimics steroid-responsive ocular hypertension in humans.

Experimental Protocol:

-

Animal Selection: New Zealand white rabbits are a suitable choice for this model.[11][12]

-

Induction of Ocular Hypertension:

-

Administer one drop of a topical corticosteroid, such as 0.1% betamethasone or 1% prednisolone acetate, to one eye of each rabbit.[11][12][13]

-

The frequency of administration can be once or twice daily.[12][13]

-

Alternatively, a weekly subconjunctival injection of a betamethasone suspension (containing 3 mg/ml betamethasone sodium phosphate and 3 mg/ml betamethasone acetate) can be used.[14]

-

-

IOP Monitoring:

-

Control Group: The contralateral eye or a separate group of animals can be treated with a vehicle control (e.g., sterile saline).

Non-Human Primate Model of Laser-Induced Ocular Hypertension

This model is highly translatable to human glaucoma due to the anatomical similarities of the primate eye.[15]

Experimental Protocol:

-

Animal Selection: Rhesus or Cynomolgus monkeys are commonly used.[16][17]

-

Anesthesia: Anesthetize the monkey with an intramuscular injection of ketamine and xylazine.[16]

-

Laser Photocoagulation:

-

Place a goniolens on the eye.[16]

-

Using an argon laser, apply photocoagulation burns to the trabecular meshwork over 360 degrees.[16][18]

-

Typical laser parameters are a 100 µm spot size, 1000 mW power, and 0.2 seconds exposure time, with 100 to 150 spots applied.[16]

-

A repeat laser treatment may be necessary after two weeks to achieve a sustained IOP elevation.[16]

-

-

Post-operative Care:

-

Administer topical and/or systemic anti-inflammatory medication as needed.

-

Monitor for any complications.

-

-

IOP Monitoring:

-

Measure IOP at baseline and at regular intervals following the laser treatment. A sustained elevation in IOP is expected.[15]

-

Betaxolol Hydrochloride Administration Protocol

Topical Administration:

-

Formulation: 0.5% betaxolol hydrochloride ophthalmic solution is a standard concentration used in preclinical studies.[8][19]

-

Dosage: Administer one drop (approximately 30-50 µL) to the affected eye(s).[13][17]

-

Frequency: Twice daily administration is a common regimen.[8][19]

-

Procedure:

-

Gently restrain the animal.

-

Instill one drop of the betaxolol solution into the lower conjunctival sac.

-

If multiple topical medications are being administered, wait at least 5 minutes between each instillation.[20]

-

Evaluation of Betaxolol Efficacy

Intraocular Pressure Reduction

-

Method: Measure IOP using a calibrated tonometer suitable for the specific animal model (e.g., Tono-Pen for rats and rabbits, Perkins applanation tonometer for monkeys).[8][18]

-

Schedule: Record IOP at baseline, prior to each betaxolol administration, and at various time points after administration to determine the peak and duration of the hypotensive effect.

Neuroprotection

-

Histological Analysis:

-

At the end of the study, euthanize the animals and enucleate the eyes.

-

Process the eyes for histological sectioning.

-

Stain retinal sections with hematoxylin and eosin (H&E) or specific markers for RGCs (e.g., Brn3a).

-

Quantify the number of RGCs in the ganglion cell layer and measure the thickness of the retinal nerve fiber layer (RNFL) and inner plexiform layer (IPL).

-

-

Immunohistochemistry:

-

Use antibodies against markers of apoptosis (e.g., cleaved caspase-3) or oxidative stress to assess cellular damage.

-

-

Electroretinography (ERG):

Data Presentation

Table 1: Effect of Betaxolol Hydrochloride on Intraocular Pressure (IOP)

| Animal Model | Glaucoma Induction Method | Betaxolol Concentration & Dosing | Mean IOP (Treated) | Mean IOP (Control) | IOP Reduction (%) | Reference |

| Brown Norway Rat | Hypertonic Saline Injection | 0.5% solution, twice daily | 29 ± 7 mmHg | 39 ± 2 mmHg | ~26% | [8] |

| Dog | Naturally Occurring (Prophylactic) | 0.5% solution, twice daily | Delayed onset of glaucoma | Earlier onset | N/A | [19] |

| Rat | Constant Light Exposure | Betoptic S (0.25%), single dose | Lowered by 3.7 ± 0.3 mmHg | N/A | N/A | [23] |

Table 2: Neuroprotective Effects of Betaxolol Hydrochloride

| Animal Model/Cell Type | Insult | Betaxolol Concentration | Outcome Measure | Results | Reference |

| Purified Rat RGCs | Hypoxia (12 hours) | 10⁻⁷ M | Cell Viability | Increased from 51.5% to 58.3% | [24] |

| Purified Rat RGCs | Hypoxia (12 hours) | 10⁻⁶ M | Cell Viability | Increased from 51.5% to 60.5% | [24] |

| Tiger Salamander RGCs | Glutamate-induced spike rate | 20 µM | Spontaneous Spike Rate | Reduced by ~30% | [25][26] |

| Tiger Salamander RGCs | Glutamate-induced current | 50 µM | Postsynaptic Current | Reduced | [25] |

Visualization of Experimental Workflow and Signaling Pathway

Caption: Experimental workflow for evaluating betaxolol in animal models.

Caption: Proposed neuroprotective signaling pathway of betaxolol.

These detailed protocols and application notes provide a framework for the preclinical investigation of betaxolol hydrochloride in relevant animal models of glaucoma. Adherence to these methodologies will facilitate the generation of robust and reproducible data for the assessment of both IOP-lowering efficacy and neuroprotective potential.

References

- 1. Glaucoma-inducing Procedure in an In Vivo Rat Model and Whole-mount Retina Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Critical Evaluation of Multifunctional Betaxolol Hydrochloride Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppressive actions of betaxolol on ionic currents in retinal ganglion cells may explain its neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Betaxolol, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The beta-adrenoceptor antagonists metipranolol and timolol are retinal neuroprotectants: comparison with betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modeling glaucoma in rats by sclerosing aqueous outflow pathways to elevate intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypertonic Saline Injection Model of Experimental Glaucoma in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. A Hypertonic Saline Injection Technique for Inducing Glaucoma in Rats [app.jove.com]

- 10. researchgate.net [researchgate.net]

- 11. ijisrt.com [ijisrt.com]

- 12. scribd.com [scribd.com]

- 13. ijpp.com [ijpp.com]

- 14. gjms.com.pk [gjms.com.pk]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. pubcompare.ai [pubcompare.ai]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. The efficacy of topical prophylactic antiglaucoma therapy in primary closed angle glaucoma in dogs: a multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Betaxolol Ophthalmic | VCA Animal Hospitals [vcahospitals.com]

- 21. In vivo and in vitro experiments show that betaxolol is a retinal neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [Electroretinography in evaluation of neuroprotective effect in an experimental model of glaucoma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Acute effects of glaucoma medications on rat intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. iovs.arvojournals.org [iovs.arvojournals.org]

- 25. Effects of betaxolol on light responses and membrane conductance in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. iovs.arvojournals.org [iovs.arvojournals.org]

Application Notes and Protocols for the Ophthalmic Formulation Development of Betaxolol Hydrochloride

Introduction

Betaxolol hydrochloride is a cardioselective β1-adrenergic receptor antagonist utilized in the management of chronic open-angle glaucoma and ocular hypertension.[1][2][3] Its primary therapeutic action involves the reduction of elevated intraocular pressure (IOP).[4][5] Conventional ophthalmic solutions, while common, face significant challenges such as poor bioavailability due to rapid precorneal elimination and nasolacrimal drainage, often resulting in less than 5% of the drug reaching the anterior chamber.[2][6] This necessitates frequent administration, which can lead to poor patient compliance and fluctuations in IOP.[6] To overcome these limitations, advanced formulation strategies are being developed to prolong corneal residence time, provide sustained drug release, and enhance therapeutic efficacy.

This document provides a comprehensive overview of the development process for betaxolol hydrochloride ophthalmic formulations, including its mechanism of action, critical pre-formulation parameters, and various formulation strategies. Detailed protocols for key characterization and evaluation experiments are also provided.

Mechanism of Action

Betaxolol is a selective β1-receptor antagonist.[1][4] In the eye, it acts on the ciliary body to reduce the production of aqueous humor.[4][7] This action is believed to be mediated by the inhibition of cyclic adenosine monophosphate (cAMP) production, which subsequently decreases aqueous humor secretion.[4][6] The reduction in aqueous humor inflow leads to a decrease in intraocular pressure, a major risk factor for the progression of glaucoma.[4][7] Unlike non-selective beta-blockers, its selectivity for β1 receptors minimizes the risk of certain side effects like bronchospasm.[1][5]

Pre-formulation and Target Product Profile

Successful formulation development begins with understanding the physicochemical properties of the active pharmaceutical ingredient (API) and defining the target product profile (TPP).

Table 1: Physicochemical Properties of Betaxolol Hydrochloride

| Parameter | Value | Reference |

|---|---|---|

| Chemical Name | (±)-1-[p-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(isopropylamino)-2-propanol hydrochloride | [7] |

| Molecular Weight | 343.89 g/mol | [7] |

| Appearance | White, crystalline powder | [7] |

| Bioavailability (Oral) | ~89% | [1][8] |

| Protein Binding | ~50% | [1] |

| Metabolism | Primarily hepatic |[1][8] |

Table 2: Target Product Profile for a Betaxolol HCl Ophthalmic Formulation

| Attribute | Target | Rationale |

|---|---|---|

| Dosage Form | Solution, Suspension, In-situ Gel | To provide options for immediate or sustained release. |

| Concentration | 0.25% - 0.5% (as base) | Clinically proven efficacy for IOP reduction.[1][9] |

| pH | 6.8 - 8.2 | To ensure ocular comfort and stability.[6] |

| Osmolality | 270 - 315 mOsmol/kg | To be isotonic with tear fluid, minimizing irritation.[6] |

| Viscosity | > 5 mPa·s (for sustained release) | To increase pre-corneal retention time.[6] |